molecular formula C12H28N2O4 B1528077 Dodecanedioic acid diammonium salt CAS No. 72447-43-9

Dodecanedioic acid diammonium salt

Cat. No.: B1528077
CAS No.: 72447-43-9
M. Wt: 264.36 g/mol
InChI Key: GPEVMRFAFMVKHK-UHFFFAOYSA-N
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Description

. It is derived from dodecanedioic acid, a dicarboxylic acid with a 12-carbon chain. This compound is primarily used in chemical synthesis and has applications in various industries .

Scientific Research Applications

Dodecanedioic acid diammonium salt has several applications in scientific research:

Safety and Hazards

Dodecanedioic acid diammonium salt may be harmful if swallowed and can cause serious eye irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

Relevant Papers

One relevant paper discusses the production of Dodecanedioic acid via biotransformation of low-cost plant-oil derivatives using Candida tropicalis . This research could potentially provide insights into sustainable, bio-based, efficient processes for the production of Dodecanedioic acid and its derivatives, such as this compound .

Biochemical Analysis

Biochemical Properties

It is known that the compound can be used in chemical synthesis

Cellular Effects

It has been used in the whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid . This suggests that it may have some influence on cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its use in chemical synthesis suggests that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It has been shown in animal models to increase metabolic rate and improve fatty acid oxidation . This suggests that it may have dosage-dependent effects, potentially including threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

Dodecanedioic acid diammonium salt may be involved in the lipoxygenase pathway in plants, as suggested by its use in the whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid . This could involve interactions with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecanedioic acid diammonium salt can be synthesized by neutralizing dodecanedioic acid with ammonia. The reaction typically involves dissolving dodecanedioic acid in water and then adding an aqueous solution of ammonia until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the diammonium salt as a solid .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The process involves the use of large reactors where dodecanedioic acid is neutralized with ammonia under controlled conditions. The product is then purified and dried to obtain the final compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Tetradecanedioic acid diammonium salt
  • Hexadecanedioic acid diammonium salt
  • Octadecanedioic acid diammonium salt

Comparison: Dodecanedioic acid diammonium salt is unique due to its 12-carbon chain, which provides specific properties such as solubility and reactivity. Compared to shorter or longer chain dicarboxylic acid diammonium salts, it offers a balance between flexibility and stability, making it suitable for various applications .

Properties

IUPAC Name

azane;dodecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4.2H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEVMRFAFMVKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCC(=O)O.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72447-43-9
Record name Dodecanedioic acid diammonium salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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